N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Overview
Description
N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzo[c][1,2,5]thiadiazole core, which is known for its diverse biological activities and potential therapeutic applications.
Mechanism of Action
Target of Action
Compounds based on the benzo[c][1,2,5]thiadiazole (btz) motif, which is a part of the given compound, have been extensively researched for use in photovoltaics or as fluorescent sensors .
Mode of Action
The mode of action of this compound is likely related to its electron-deficient nature. The BTZ group has been shown to participate in intramolecular charge transfer mechanisms during light absorption, with electron density transferring from the aryl donor groups that constitute part of the hole orbital to the particle orbital localized on the BTZ group .
Biochemical Pathways
Btz-based compounds have been used in photocatalytic applications, suggesting that they may interact with light-dependent biochemical pathways .
Result of Action
Btz-based compounds have been used as fluorescent sensors or bioimaging probes for lipid droplets, mitochondria, and plasma membranes, suggesting that they may have effects at the molecular and cellular levels .
Action Environment
The action of this compound may be influenced by environmental factors such as light, given its potential use in photovoltaics and photocatalysis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multi-step organic synthesis. One common method includes the following steps:
Formation of the cyclopropyl intermediate: This step involves the reaction of 4-fluorophenyl with a cyclopropyl methylating agent under controlled conditions.
Synthesis of benzo[c][1,2,5]thiadiazole: This core structure can be synthesized through a series of reactions starting from commercially available precursors, involving cyclization and functional group transformations.
Coupling reaction: The final step involves coupling the cyclopropyl intermediate with the benzo[c][1,2,5]thiadiazole core under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various halogenating agents, acids, or bases can be used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Benzo[c][1,2,5]oxadiazoles: These compounds share a similar core structure but differ in the heteroatom present in the ring.
Other benzo[c][1,2,5]thiadiazole derivatives: Various derivatives with different substituents on the thiadiazole ring have been studied for their unique properties.
Uniqueness
N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is unique due to the presence of the 4-fluorophenyl and cyclopropyl groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
This detailed overview highlights the significance of this compound in various scientific domains, emphasizing its potential applications and unique properties
Properties
IUPAC Name |
N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3OS/c18-13-4-2-12(3-5-13)17(7-8-17)10-19-16(22)11-1-6-14-15(9-11)21-23-20-14/h1-6,9H,7-8,10H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHYQNQUIBMZRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C2=CC3=NSN=C3C=C2)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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